REACTION_CXSMILES
|
[CH:1]1([N:7]2[C:15]3[C:10](=[CH:11][CH:12]=[C:13]([F:16])[CH:14]=3)[C:9]([CH2:17][CH3:18])=[N:8]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[BrH:19]>C1(C)C=CC=CC=1.C(O)(=O)C>[BrH:19].[CH:1]1([N:7]2[C:15]3[C:10](=[CH:11][CH:12]=[C:13]([F:16])[CH:14]=3)[C:9]([CH2:17][CH3:18])=[N:8]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:4.5|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N1N=C(C2=CC=C(C=C12)F)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to low volume
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (10 mL) was added
|
Type
|
FILTRATION
|
Details
|
the solids were filtered
|
Type
|
WASH
|
Details
|
washed with additional ethyl acetate (10 mL)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
Br.C1(CCCCC1)N1N=C(C2=CC=C(C=C12)F)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.46 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |